

Core Biochemical Profile of NG25

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Compound Focus: NG25 trihydrochloride

CAS No.: 1315355-93-1

Cat. No.: S537089

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NG25 is a potent, synthetically derived small molecule that functions as a dual inhibitor of the kinases TAK1 (TGF β -activated kinase 1) and MAP4K2 (Mitogen-activated protein kinase kinase kinase kinase 2). It is classified as a **type II kinase inhibitor**, meaning it binds to the inactive "DFG-out" conformation of the kinase domain [1] [2].

The table below summarizes its primary and secondary kinase targets and corresponding inhibitory concentrations (IC₅₀):

Target Kinase	IC ₅₀ Value	Primary Classification
MAP4K2 (GCK)	21.7 nM [3] [4]	Primary Target
TAK1 (MAP3K7)	149 nM [3] [4]	Primary Target
LYN	12.9 nM [3]	Secondary Target
CSK (GSK)	56.4 nM [3] [4]	Secondary Target
ABL, ARG	75.2 nM [3] [4]	Secondary Target
FER	82.3 nM [3] [4]	Secondary Target
p38 α (MAPK14)	102 nM [3] [5]	Secondary Target
SRC	113 nM [3] [4]	Secondary Target

The basic physicochemical properties of NG25 are as follows:

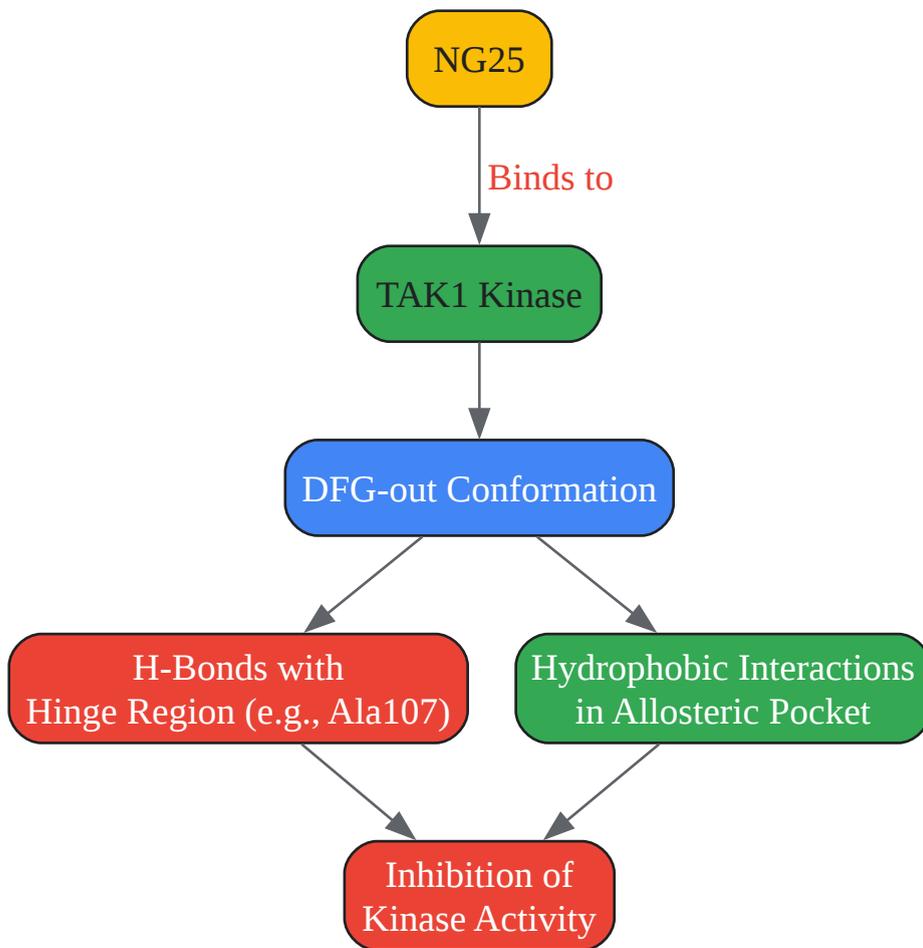
- **CAS Number:** 1315355-93-1 [3]
- **Molecular Formula:** C₂₉H₃₀F₃N₅O₂ [3]
- **Molecular Weight:** 537.58 g/mol [3]
- **Appearance:** White to off-white solid powder [3]

Mechanism of Action & Structural Basis

NG25 exerts its effects by competitively binding to the ATP-binding pocket of target kinases, stabilizing an inactive conformation.

- **Type II Inhibition:** Unlike type I inhibitors that target the active "DFG-in" conformation, NG25 binds to the "DFG-out" state. This conformation is characterized by a shift in the activation loop, making the inhibitor less susceptible to mutations in the gatekeeper residue and often conferring better selectivity [2].
- **Structural Evidence:** The co-crystal structure of the TAK1-TAB1 kinase domain in complex with NG25 (PDB ID: **4O91**) has been solved at a resolution of 2.39 Å [1]. This structure visually confirms that the activation loop of TAK1 assumes the DFG-out conformation upon NG25 binding [2]. The inhibitor forms key hydrogen bonds with the hinge region residues of the kinase, while its trifluoromethyl-phenyl and pyrrolopyridine groups engage in extensive hydrophobic interactions within the pocket [1].

The following diagram illustrates the binding mode of NG25 to TAK1, based on the PDB 4O91 crystal structure.



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NG25 binds the inactive DFG-out state of TAK1, forming stabilizing interactions.

Biological Effects & Experimental Data

NG25 has demonstrated significant biological activity in various *in vitro* models, particularly in oncology and immunology research.

Oncology Research (Breast Cancer Models)

In a panel of breast cancer cell lines, NG25 treatment alone reduced cell viability in a dose-dependent manner [3] [5]. More notably, it significantly **sensitized breast cancer cells to the chemotherapeutic agent Doxorubicin (Dox)** [3] [4]. At a concentration of 2 μ M, NG25 enhanced Dox-induced cytotoxicity and

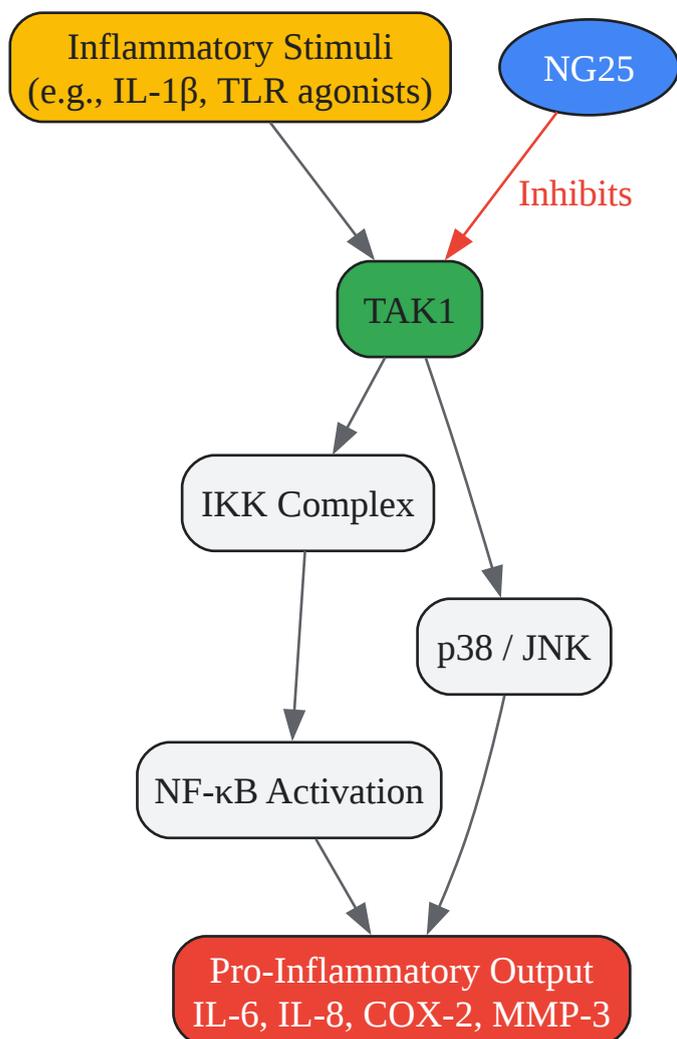
apoptosis. Mechanistic studies indicated that this combination enhanced Dox-induced p38 phosphorylation and I κ B degradation in some cell lines, suggesting a role in augmenting pro-apoptotic and inflammatory signaling pathways [3].

Immunology & Inflammation Research

NG25 shows potent anti-inflammatory effects by suppressing cytokine-driven signaling:

- **Cytokine Secretion:** In dendritic cells, NG25 completely inhibited the secretion of type I interferons (IFN α and IFN β) induced by TLR7/9 agonists like CL097 and CpG-A/B [3].
- **Arthritis Model:** A recent study investigated NG25 in juvenile idiopathic arthritis synovial fibroblasts (JIASFs). NG25 (0.01–1 μ M) dose-dependently inhibited IL-1 β -induced phosphorylation of TAK1 (IC₅₀ = 531 nM in cells), leading to downstream suppression of JNK, p38, and NF- κ B pathways [6]. This resulted in a significant reduction of inflammatory mediators such as **IL-6, IL-8, COX-2, and MMP-3** [6]. The inhibitory effects were sustained in wash-out experiments and were superior to other TAK1 inhibitors (5Z-7-oxozeaenol, takinib, HS-276) [6].

The diagram below summarizes the signaling pathways inhibited by NG25 in inflammatory contexts.



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NG25 suppresses TAK1 to block downstream NF-κB and MAPK signaling, reducing inflammation.

Experimental Protocols

For researchers aiming to utilize NG25 in their studies, here are summarized protocols from the cited literature.

In Vitro Cell Viability and Clonogenic Assay (Breast Cancer)

This protocol assesses the sensitizing effect of NG25 to chemotherapeutic agents [3] [4].

- **Cell Seeding:** Seed breast cancer cells in 12-well plates at a density of 2×10^3 cells per well.
- **Drug Treatment:** After cell attachment, incubate with Doxorubicin alone or in combination with NG25 (e.g., at 2 μ M) for 72 hours.
- **Culture and Stain:** Replace the medium with fresh, drug-free medium and culture the cells for two weeks to allow for colony formation.
- **Analysis:** Fix the cells with methanol and stain with 0.5% crystal violet for 10 minutes. Photograph the plates and count the colonies manually or with imaging software. Each experiment should be performed in triplicate [4].

Immunoblotting (Western Blotting) for Signaling Analysis

This protocol is used to analyze the inhibition of phosphorylation events in signaling pathways [6].

- **Cell Pretreatment:** Pre-treat cells (e.g., JIASFs) with a range of NG25 concentrations (e.g., 0.01–1 μ M) for 1-2 hours.
- **Stimulation:** Stimulate the cells with an agonist such as IL-1 β (10 ng/mL) for a short period (e.g., 15 minutes) to activate the pathway of interest.
- **Cell Lysis and Protein Extraction:** Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.
- **Gel Electrophoresis and Transfer:** Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- **Antibody Incubation:** Block the membrane and incubate with primary antibodies against targets of interest (e.g., p-TAK1 (Thr184/187), total TAK1, p-p38, p-JNK, p-NF- κ B p65, COX-2). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager.

Cytokine Secretion Assay (ELISA)

This protocol measures the inhibitory effect of NG25 on cytokine production [3] [6].

- **Cell Culture and Pretreatment:** Plate cells in 96-well plates. Pre-incubate the cells with NG25 for 1 hour.
- **Stimulation:** Stimulate the cells with the appropriate agonist (e.g., 1 μ g/mL CL097, CpG, or a cytokine cocktail) for 5-24 hours.
- **Supernatant Collection:** Collect the cell culture supernatant and clarify it by centrifugation to remove cells and debris. Store at -80°C until analysis.

- **ELISA Performance:** Use commercial ELISA kits according to the manufacturer's instructions to quantify cytokine levels (e.g., IFN α , IFN β , IL-6, IL-8) in the supernatant.

Formulation and Storage for Experimental Use

Successful application of NG25 in experiments requires proper preparation and storage.

- **Solubility and Stock Solution:** NG25 is highly soluble in DMSO (up to 25 mg/mL or ~46.5 mM) [3]. Prepare a stock solution at a high concentration (e.g., 10-50 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles and minimize water absorption.
- **In Vitro Formulation:** For cell-based assays, dilute the DMSO stock directly into the cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity.
- **In Vivo Formulation (Preclinical):** One common formulation for animal studies is **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline** [3] [4]. Add the solvents sequentially to the DMSO stock with mixing to achieve a clear solution. Alternatively, a suspension can be made in **10% DMSO + 90% (20% SBE- β -CD in Saline)** with ultrasonication [3].
- **Storage of Powder:** The solid powder should be stored at -20°C, where it is stable for at least 3 years [3].

Comparison with Other TAK1 Inhibitors

NG25 is one of several tool compounds used to inhibit TAK1. The table below compares it with other well-known TAK1 inhibitors.

Inhibitor	Key Characteristics	Primary Mode of Action	Key Differentiators
NG25	Potent dual TAK1 & MAP4K2 inhibitor; Type II, reversible [2].	Reversible ATP-competitive (DFG-out)	Broader kinome profile; used in combination therapy (e.g., with Dox) [3].
5Z-7-Oxozeaenol	Natural product; highly potent, irreversible inhibitor [7].	Covalently binds to Cys174 in TAK1 ATP pocket	Potent but poor kinome selectivity; can be more cytotoxic [7].

Inhibitor	Key Characteristics	Primary Mode of Action	Key Differentiators
Takinib	Potent and selective reversible TAK1 inhibitor (IC50 = 9.5 nM) [8].	Reversible ATP-competitive	Reported to have >1.5 log selectivity over second target (IRAK4) [8].
Covalent Pyrimidines (e.g., Compound 2)	2,4-disubstituted pyrimidines; irreversible inhibitors [7].	Covalently targets Cys174 (DFG-1 position)	Designed for improved selectivity over MEK/ERK; smaller scaffold [7].

Conclusion and Research Outlook

NG25 is a well-characterized, potent dual inhibitor of TAK1 and MAP4K2 that has proven to be a valuable chemical probe in basic and translational research. Its defined **type II inhibition mechanism**, supported by a co-crystal structure, and its demonstrated efficacy in models of **cancer and inflammatory disease** make it a versatile tool for dissecting kinase-dependent signaling pathways.

Future research directions may include:

- **Combination Therapies:** Further exploration of NG25 in combination with other chemotherapeutic or targeted agents beyond Doxorubicin.
- **In Vivo Validation:** More extensive *in vivo* studies to confirm the promising anti-inflammatory effects seen in synovial fibroblasts, particularly in animal models of arthritis [6].
- **Tool Compound Development:** The structural insights gained from NG25 continue to inform the design of next-generation inhibitors with improved selectivity, potency, and drug-like properties, such as the covalent TAK1 inhibitors derived from its scaffold [7].

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